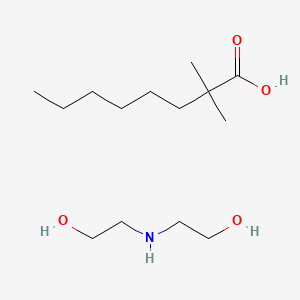
Diethanolamine, neodecanoate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethanolamine, neodecanoate salt is a chemical compound formed by the reaction of diethanolamine with neodecanoic acid. Diethanolamine is an organic compound with the formula HN(CH₂CH₂OH)₂, and neodecanoic acid is a branched-chain carboxylic acid. The resulting salt is used in various industrial applications due to its surfactant properties and ability to form stable emulsions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethanolamine, neodecanoate salt is typically synthesized by reacting diethanolamine with neodecanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion of the reactants. The general reaction can be represented as follows:
[ \text{HN(CH}_2\text{CH}_2\text{OH)}_2 + \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{HN(CH}_2\text{CH}_2\text{OH)}_2\text{C}9\text{H}{19}\text{COO} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where diethanolamine and neodecanoic acid are mixed in stoichiometric ratios. The reaction mixture is heated to a specific temperature, usually around 150°C, and maintained for several hours to ensure complete reaction. The product is then purified through distillation or crystallization to obtain the desired salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethanolamine, neodecanoate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the salt back to its parent amine and acid.
Substitution: The hydroxyl groups in diethanolamine can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Amides, carboxylic acids.
Reduction: Diethanolamine, neodecanoic acid.
Substitution: Alkylated or acylated derivatives of diethanolamine.
Applications De Recherche Scientifique
Diethanolamine, neodecanoate salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a corrosion inhibitor in metalworking fluids.
Mécanisme D'action
The mechanism of action of diethanolamine, neodecanoate salt involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups in diethanolamine can form hydrogen bonds with other molecules, while the hydrophobic tail of neodecanoic acid can interact with lipid membranes and hydrophobic regions of proteins. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine, neodecanoate salt: Similar in structure but contains an additional hydroxyl group.
Methyl diethanolamine, neodecanoate salt: Contains a methyl group instead of a hydrogen atom on the nitrogen.
Diisopropanolamine, neodecanoate salt: Contains isopropyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to its balanced hydrophilic and hydrophobic properties, making it an effective surfactant and emulsifying agent. Its ability to form stable emulsions and interact with a wide range of molecular targets sets it apart from other similar compounds.
Propriétés
Numéro CAS |
68299-00-3 |
|---|---|
Formule moléculaire |
C14H31NO4 |
Poids moléculaire |
277.40 g/mol |
Nom IUPAC |
2,2-dimethyloctanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-4-5-6-7-8-10(2,3)9(11)12;6-3-1-5-2-4-7/h4-8H2,1-3H3,(H,11,12);5-7H,1-4H2 |
Clé InChI |
MVOAHMNADIOCQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)C(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















